molecular formula C47H74O18 B1219800 Araloside A CAS No. 7518-22-1

Araloside A

Cat. No. B1219800
CAS RN: 7518-22-1
M. Wt: 927.1 g/mol
InChI Key: KQSFNXMDCOFFGW-UGBTYEQWSA-N
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Description

Araloside A is a triterpenoid saponin found in A. taibaiensis and has anti-inflammatory and gastroprotective effects . It increases apoptosis and decreases production of IL-1beta and IL-6 in human MH7A rheumatoid arthritis fibroblast-like synoviocytes . It is also an anti-ulcer isolate of Aralia elata bark .


Synthesis Analysis

More than 13 aralosides are de novo synthesized in Saccharomyces cerevisiae by overexpression of certain genes in combination . This study sheds light on the diversity of saponins biosynthetic pathway in Araliaceae and will facilitate heterologous bioproduction of aralosides .


Molecular Structure Analysis

The molecular structure of Araloside A can be found in various scientific databases . It is a pentacyclic triterpenoid saponin .


Chemical Reactions Analysis

Araloside A and L-ascorbic acid were found to have a strong synergistic antioxidant effect . The coadministration of these two compounds resulted in correlations between cellular antioxidant indexes and free radical scavenging ability .


Physical And Chemical Properties Analysis

Araloside A has a molecular weight of 927.1 g/mol . It is a triterpenoid saponin with the molecular formula C47H74O18 .

Scientific Research Applications

Antioxidant Effects

  • Scientific Field : Cellular Biology
  • Summary of Application : Araloside A, a pentacyclic triterpenoid saponin, has been found to have strong synergistic antioxidant effects when coadministered with L-ascorbic acid . This combination was found to increase cell viability and antioxidant enzyme activity, inhibit the release of lactate dehydrogenase (LDH), and reduce the accumulation of malondialdehyde (MDA), lipid peroxidation (LPO) products, and H2O2 .
  • Methods of Application : The study involved pretreatment with individual and combined araloside A and L-ascorbic acid .
  • Results : The treatment resulted in the reduction of intracellular reactive oxygen species (ROS), protein carbonyls, and 8-hydroxy-2-deoxy guanosine (8-OHdG). It also showed a positive correlation with superoxide dismutase (SOD) and catalase (CAT) activity, the glutathione (GSH)/oxidized glutathione (GSSG) ratio, and total antioxidant capacity (T-AOC) .

Antiulcer Activity

  • Scientific Field : Pharmacology
  • Summary of Application : Araloside A has been identified as a potent inhibitor of gastric lesion and ulcer formation in rats .
  • Methods of Application : The compound was isolated from the root bark of Aralia elata and administered orally at doses of 50 and 100 mg/kg .
  • Results : The treatment resulted in a significant reduction of HCl·ethanol-induced gastric lesions and aspirin-induced gastric ulcers. These activities were found to be comparable to those of cimetidine .

Alleviating Oxidative Injury

  • Scientific Field : Cellular Biology
  • Summary of Application : The synergistic effect of different antioxidants has potential application in alleviating oxidative injury . Araloside A, when combined with L-ascorbic acid (A + Vc), exhibits synergistic effects in alleviating oxidative damage .
  • Methods of Application : The study investigated the interaction between Araloside A and several natural antioxidants, and explored the mechanism of the combination with synergistic antioxidant effect .
  • Results : A + Vc enhanced the expression levels of NF-E2-related factor 2 (Nrf2) and Catalase (CAT) in a time-dependent and dose-dependent manner . However, the Nrf2 inhibitor-ML385 and CAT inhibitor-Pyocyanin impaired the protective effect of A + Vc . A + Vc could ameliorate H2O2-induced oxidative injury via synergistic antioxidative effects originated from Nrf2/CAT pathway activation . Hence, dietary intake of A + Vc may be a practical, safe approach to prevent diseases associated with oxidative damage .

Synergistic Antioxidant Effects

  • Scientific Field : Cellular Biology
  • Summary of Application : Araloside A, a pentacyclic triterpenoid saponin, and L-ascorbic acid, a globally recognized antioxidant, were found to have a strong synergistic antioxidant effect . This combination was found to increase cell viability and antioxidant enzyme activity, inhibit the release of lactate dehydrogenase (LDH), and reduce the accumulation of malondialdehyde (MDA), lipid peroxidation (LPO) products, and H2O2 .
  • Methods of Application : The study involved individual and combined pretreatment with araloside A and L-ascorbic acid .
  • Results : The treatment resulted in the reduction of intracellular reactive oxygen species (ROS), protein carbonyls, and 8-hydroxy-2-deoxy guanosine (8-OHdG). It also showed a positive correlation with superoxide dismutase (SOD) and catalase (CAT) activity, the glutathione (GSH)/oxidized glutathione (GSSG) ratio, and total antioxidant capacity (T-AOC) .

Safety And Hazards

Araloside A is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child .

properties

IUPAC Name

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSFNXMDCOFFGW-GNDIVNLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045681
Record name Araloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

927.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Araloside A

CAS RN

7518-22-1
Record name Chikusetsusaponin IV
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7518-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Araloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARALOSIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32BF7Y358G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
307
Citations
EB Lee, OJ Kim, SS Kang, C Jeong - Biological and Pharmaceutical …, 2005 - jstage.jst.go.jp
… The acute toxicity of araloside A expressed as the LD50 value in … araloside A is the main constituent with antiulcer action of the root bark of A. elata, the relative potency of araloside A …
Number of citations: 74 www.jstage.jst.go.jp
Y Ding, Q Zhao, L Wang - Chemico-biological interactions, 2019 - Elsevier
… In addition, we found that araloside A inhibited the nuclear factor kappa B pathway and … a similar role to araloside A in MH7A cells. Taken together, araloside A exerted pro-apoptotic and …
Number of citations: 17 www.sciencedirect.com
JH Lee, JS Kim, SD Shin - Journal of Applied Pharmaceutical …, 2018 - japsonline.com
… was susceptible to araloside A-mediated cytotoxicity. However, the araloside A did not cause … Taken together, our results indicated that the araloside A had the anti-inflammatory activity …
Number of citations: 4 japsonline.com
H He, X Li, H Yu, S Zhu, Y He, K Komatsu… - Journal of natural …, 2019 - Springer
The aim of this study was to elucidate the gastroprotective activity and possible mechanism of involvement of araloside A (ARA) against ethanol- and aspirin-induced gastric ulcer in …
Number of citations: 41 link.springer.com
L Yu, L Jinfeng, L Zhenhong, L Yanju… - African Journal of …, 2011 - academicjournals.org
… important constituent extracted from Aralia elata, Araloside A … Araloside A may induce cell apoptosis in renal cell carcinoma. We therefore examined the antitumor effects of Araloside A …
Number of citations: 16 academicjournals.org
Y Tian, X Zhang, M Du, F Li, M Xiao… - Oxidative Medicine and …, 2021 - hindawi.com
… In this study, coadministered araloside A and L-ascorbic acid … Individual and combined pretreatment with araloside A and L-… Our study is the first investigation of araloside A and L-…
Number of citations: 11 www.hindawi.com
IV Kazeev, OA Bocharova, VE Shevchenko… - … of Chemical Engineering, 2020 - Springer
… For example, araloside A is oleanolic acid with sequentially attached residues of glucose, arabinose, and glucuronic acid. In araloside B, in addition to glucose, two arabinose residues …
Number of citations: 5 link.springer.com
H Yang, B Zhai, Y Fan, J Wang, J Sun, Y Shi… - Biomedicine & …, 2018 - Elsevier
… In this study, the absorption mechanisms of araloside A were … , and the susceptibility of araloside A absorption process to … of intestinal absorption of araloside A may involve multiple …
Number of citations: 32 www.sciencedirect.com
Y Tian, Z Ou, F Li, W Fan, H Ren, W Yang, L Pan… - Journal of Functional …, 2023 - Elsevier
… Araloside A is the most abundant active ingredient of Aralia … This study investigated the interaction between Araloside A … The results showed that only the combination of Araloside A and …
Number of citations: 0 www.sciencedirect.com
AN Shikov, ON Pozharitskaya, VG Makarov - Phytomedicine, 2016 - Elsevier
… araloside A (1) on human kidney cancer cell lines GRC-1 and 786-O were examined in vitro. Araloside A … was also higher in cells treated with araloside A than in untreated cells. The real…
Number of citations: 60 www.sciencedirect.com

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